An In-depth Technical Guide to 2-(4-Butoxyphenyl)ethanol (CAS 123195-72-2)
An In-depth Technical Guide to 2-(4-Butoxyphenyl)ethanol (CAS 123195-72-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(4-Butoxyphenyl)ethanol, also identified as 2-(4-(tert-Butoxy)phenyl)ethanol. Given the limited volume of publicly available research specifically on this compound, this guide synthesizes direct information from chemical suppliers with inferred knowledge from structurally analogous compounds. The objective is to offer a foundational resource for researchers, highlighting its physicochemical properties, plausible synthetic routes, analytical methodologies, and potential biological context, thereby providing a robust starting point for further investigation.
Physicochemical and Structural Characteristics
2-(4-Butoxyphenyl)ethanol is an aromatic alcohol characterized by a phenylethanol core substituted with a butoxy group at the para position of the benzene ring. This structure imparts both hydrophilic (due to the hydroxyl group) and lipophilic (due to the butoxy-substituted phenyl ring) properties, suggesting its potential as an intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 2-(4-Butoxyphenyl)ethanol and Related Analogues
| Property | 2-(4-Butoxyphenyl)ethanol | 2-(4-tert-Butylphenyl)ethanol (Analogue) | 2-(2-Butoxyethoxy)ethanol (Analogue) |
| CAS Number | 123195-72-2[1][2] | 5406-86-0[3] | 112-34-5[4] |
| Molecular Formula | C12H18O2[5] | C12H18O[3] | C8H18O3 |
| Molecular Weight | 194.27 g/mol [1][2][5] | 178.27 g/mol [3] | 162.23 g/mol |
| Physical Form | Yellow Liquid | Off-White to Pale Yellow Waxy Solid[3] | Clear, colorless liquid[6] |
| Melting Point | Not available | 32-35°C[3] | -68.0°C[4] |
| Boiling Point | Not available | 141-143°C at 15 mmHg[3] | 230°C[4] |
| Water Solubility | Inferred to be low | Insoluble in water[3] | Miscible[4][6] |
| Storage | 2-8°C Refrigerator[1] | Room Temperature, Sealed in dry[3] | Stable under normal conditions[6] |
Synthesis and Manufacturing
While specific manufacturing processes for 2-(4-Butoxyphenyl)ethanol are proprietary, a general and plausible synthetic route can be derived from established organometallic chemistry, particularly through the use of Grignard reagents. A patented method for preparing structurally similar p- or m-tert-butoxyphenethyl alcohols provides a strong basis for a hypothetical synthesis.[7]
Proposed Synthesis Workflow: Grignard Reaction
The synthesis involves two primary stages: the formation of a Grignard reagent from a protected halogenophenol, followed by a reaction with an epoxide to introduce the ethanol side chain.
Caption: Proposed synthesis of 2-(4-Butoxyphenyl)ethanol via Grignard reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
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1-Bromo-4-butoxybenzene
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Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene oxide (as a solution in THF or bubbled as gas)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Grignard Reagent Formation: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. b. Add a solution of 1-Bromo-4-butoxybenzene in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated, often indicated by a gentle reflux. Maintain the reaction until the magnesium is consumed.[7]
-
Reaction with Ethylene Oxide: a. Cool the freshly prepared Grignard reagent in an ice bath. b. Slowly add a solution of ethylene oxide in THF (or bubble ethylene oxide gas through the solution) while maintaining the temperature between 0-30°C.[7] c. After the addition is complete, allow the mixture to stir for several hours at room temperature.
-
Workup and Isolation: a. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. b. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: a. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. b. Purify the crude oil using column chromatography on silica gel to yield pure 2-(4-Butoxyphenyl)ethanol.
Analytical Methodologies
The structural features of 2-(4-Butoxyphenyl)ethanol—an aromatic ring, an ether linkage, and a primary alcohol—make it amenable to a suite of standard analytical techniques for both qualitative and quantitative analysis. Methodologies developed for other glycol ethers and phenylethanols are directly applicable.[8][9][10]
General Analytical Workflow
Caption: Standard analytical workflow for the characterization of 2-(4-Butoxyphenyl)ethanol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for separating and identifying volatile and semi-volatile compounds.
-
Principle: The sample is vaporized and separated based on boiling point and polarity on a GC column. The separated components are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.
-
Sample Preparation: Dilute the sample in a volatile organic solvent like methanol or hexane.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution.
-
Carrier Gas: Helium or Hydrogen.
-
-
Expected Fragmentation: The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 194. Key fragments would arise from the cleavage of the bond between the first and second carbon of the ethanol side chain (benzylic cleavage) and the loss of the butoxy group.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the quantification and purity assessment of the compound.
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the compound's affinity for the two phases.
-
Typical HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[10]
-
Detection: UV detection at a wavelength around 270-280 nm, where the phenyl ring absorbs.[10]
-
Quantification: A calibration curve is generated using standards of known concentration.
-
Potential Applications and Biological Context
Specific applications for 2-(4-Butoxyphenyl)ethanol are not widely documented. However, its structure suggests several potential uses, primarily as a chemical intermediate.
-
Intermediate in Synthesis: Structurally similar compounds like 2-(4-tert-Butylphenyl)ethanol are used as intermediates in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs.[3] The presence of both an ether and an alcohol functional group makes 2-(4-Butoxyphenyl)ethanol a versatile building block for creating more complex molecules.
-
Potential Fragrance Component: Many phenylethanol derivatives are used in the fragrance industry. The butoxy group would impart a specific lipophilicity and scent profile that could be of interest.
-
Metabolism (Inferred): The metabolism of related glycol ethers like 2-butoxyethanol involves oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (butoxyacetic acid).[9] It is plausible that 2-(4-Butoxyphenyl)ethanol would undergo a similar metabolic pathway in vivo, first being oxidized by alcohol dehydrogenases to 2-(4-butoxyphenyl)acetaldehyde and subsequently to 2-(4-butoxyphenyl)acetic acid. Further metabolism could involve hydroxylation of the aromatic ring or cleavage of the ether bond.
Toxicology and Safety (Inference-based)
No specific toxicological data for 2-(4-Butoxyphenyl)ethanol is publicly available. Therefore, a precautionary approach based on data from analogous compounds is necessary.
-
General Hazards: Compounds of this class may cause skin and eye irritation upon direct contact. The safety data for 2-(4-methoxyphenyl)ethanol, a similar compound, indicates it is not considered a hazardous substance but recommends avoiding contact with skin and eyes.[11]
-
Handling Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Potential Toxicity: The toxicity of glycol ethers is often linked to their metabolites. For example, the metabolite of 2-butoxyethanol, butoxyacetic acid, is associated with hemolytic toxicity.[9] Any comprehensive toxicological evaluation of 2-(4-Butoxyphenyl)ethanol would need to investigate its metabolites and their potential effects.[12]
Conclusion
2-(4-Butoxyphenyl)ethanol (CAS 123195-72-2) is a chemical compound with limited publicly available data. This guide has provided a foundational overview by synthesizing information from chemical suppliers and drawing logical inferences from structurally related molecules. The proposed synthesis, analytical methods, and potential applications are based on established chemical principles and provide a framework for future research. For drug development professionals and scientists, this compound represents a potential building block, but its utility and safety profile require empirical validation through dedicated laboratory studies.
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2-(4-tert-Butylphenoxy)ethanol | C12H18O2 | CID 12841. PubChem. Available from: [Link]
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ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]
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CAS No : 123195-72-2 | Product Name : 2-(4-(tert-Butoxy)phenyl)ethanol. Pharmaffiliates. Available from: [Link]
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2-(4-(tert-Butoxy)phenyl)ethanol. Inxight Drugs. Available from: [Link]
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2-(2-Butoxyethoxy)ethanol Properties. EPA CompTox Chemicals Dashboard. Available from: [Link]
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Hildenbrand S, Wodarz R, Schmahl FW. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Arch Toxicol. 2000 Apr;74(2):81-7. Available from: [Link]
- METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL). Google Patents.
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Gudi R, Hlywka JJ, Smith-Simpson D, Reddy MV, Johnson J. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food Chem Toxicol. 2010 Feb;48(2):535-45. Available from: [Link]
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